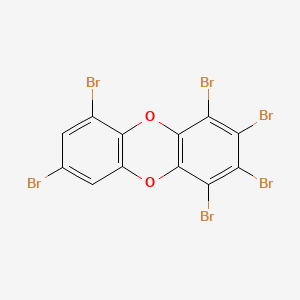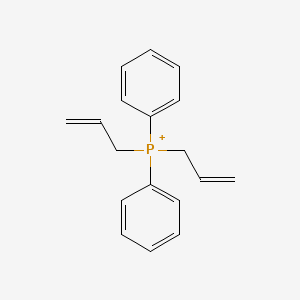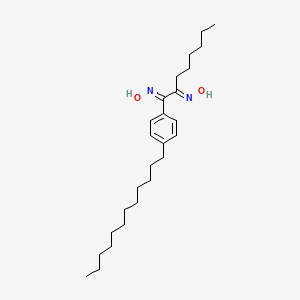
1,3-Oxathiane, 2-ethyl-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C8H16OS It is a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Métodos De Preparación
The synthesis of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxathiane ring.
Aplicaciones Científicas De Investigación
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring, making it more hydrophilic.
1,3-Dithiane: Contains two sulfur atoms, which can alter its reactivity and stability.
1,3-Oxathiolane: A smaller ring structure, leading to different chemical properties.
Propiedades
Número CAS |
444880-09-5 |
|---|---|
Fórmula molecular |
C8 H16 O S C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
2-ethyl-4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |
Clave InChI |
MGCPAMUGCONVKI-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCCC(S1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)



![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)







